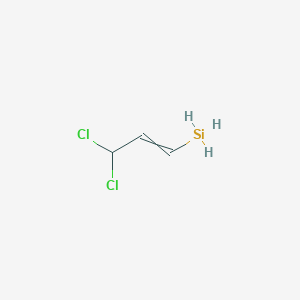

3,3-Dichloroprop-1-enylsilane

Description

The Expanding Landscape of Organosilicon Compounds in Contemporary Organic Synthesis

Organosilicon compounds, characterized by a carbon-silicon bond, have become indispensable tools in modern organic synthesis. sigmaaldrich.comresearchgate.net Their utility stems from a unique combination of stability, low toxicity, and diverse reactivity. thieme-connect.com Initially finding widespread use in materials science as silicones for sealants, adhesives, and coatings, their application in fine chemical synthesis has grown substantially. hengdasilane.com Chlorosilanes, with the general formula RnSiCl(4-n), are key intermediates in the production of these materials and also serve as versatile reagents in organic reactions. hengdasilane.com The reactivity of the silicon-chlorine bond allows for facile substitution, making them valuable precursors for a wide array of functionalized silicon compounds. hengdasilane.comlkouniv.ac.in

The field of organosilicon chemistry has expanded to include a vast range of compounds with tailored properties for specific synthetic transformations. sigmaaldrich.com For instance, chlorotrimethylsilane (B32843) is widely used for silylating functional groups, offering protection during multi-step syntheses. sigmaaldrich.com Triethylsilanes are employed as reducing agents, and aminosilanes are utilized for surface modification. sigmaaldrich.com The development of new catalytic systems continues to broaden the scope of reactions involving organosilanes, enabling the construction of complex molecular architectures with high degrees of selectivity. rsc.orgresearchgate.net This ever-growing toolbox of organosilicon reagents provides chemists with powerful methods for carbon-carbon and carbon-heteroatom bond formation. thieme-connect.comthieme-connect.com

Overview of Vinylsilane Reactivity and Diverse Synthetic Utility

Vinylsilanes, which feature a silicon atom attached to a carbon-carbon double bond, are particularly valuable building blocks in organic synthesis. thieme-connect.com Their utility is rooted in the diverse transformations they can undergo. thieme-connect.com The silicon group can act as a "masked" hydroxyl group, which can be revealed through oxidation, or it can be substituted by a variety of electrophiles. thieme-connect.com This reactivity is attributed to the stabilizing effect of the C-Si bond on a β-carbocation, which enhances the nucleophilicity of the vinylsilane. thieme-connect.com

One of the most significant applications of vinylsilanes is in cross-coupling reactions, such as the Hiyama coupling, where they react with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. rsc.org The hydrosilylation of alkynes is a common and atom-economical method for synthesizing vinylsilanes. researchgate.net The stereochemistry of the resulting vinylsilane can often be controlled by the choice of catalyst and reaction conditions. researchgate.net Furthermore, vinylsilanes can participate in other transformations like Heck reactions, epoxidation, and Diels-Alder reactions, showcasing their versatility as synthetic intermediates. frontiersin.org

Unique Chemical Properties and Reactivity Profiles of Geminal Dihalide Functionalities within Organosilicon Frameworks

The presence of a geminal dihalide, two halogen atoms attached to the same carbon, imparts unique reactivity to a molecule. libretexts.org When this functionality is incorporated into an organosilicon compound, it creates a bifunctional reagent with distinct reaction pathways. The hydrolysis of geminal dihalides typically leads to the formation of an unstable diol, which readily eliminates a water molecule to yield a carbonyl compound—an aldehyde from a terminal geminal dihalide or a ketone from an internal one. quora.com

Within an organosilicon framework, the geminal dihalide can participate in reactions typical of alkyl halides, while the organosilane moiety offers a separate site for transformation. For example, reactions with reducing metals can lead to the formation of carbenoid species. libretexts.org The interplay between the geminal dihalide and the silicon-containing group can lead to complex and synthetically useful transformations. The silicon atom can influence the reactivity of the dihalide through electronic effects, and conversely, the dihalide can affect the reactivity of the organosilane. This dual functionality opens up possibilities for intramolecular reactions and the synthesis of complex cyclic and acyclic structures.

Rationale for Focused Academic Investigation of 3,3-Dichloroprop-1-enylsilane

The specific compound, this compound, presents a compelling subject for focused academic investigation due to the convergence of the chemical functionalities discussed above. It incorporates a vinylsilane group, a geminal dichloride, and a reactive silicon-hydride or silicon-chloride bond, depending on the specific silane (B1218182) used. This unique combination suggests a rich and complex reactivity profile with significant potential for novel synthetic applications.

Research into this molecule would aim to elucidate the chemoselectivity of its reactions. For instance, would a given reagent react preferentially at the vinylsilane, the geminal dichloride, or the silyl (B83357) group? Understanding these preferences is crucial for developing new synthetic methodologies. The potential for this compound to act as a precursor to silyl-substituted allenes or other valuable organosilicon building blocks is a key area of interest. A thorough investigation into its synthesis, characterization, and reactivity would contribute valuable knowledge to the field of organosilicon chemistry and potentially unlock new pathways for the construction of complex organic molecules.

Data Tables

Table 1: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| 1,3-Dichloropropene (B49464) | C₃H₄Cl₂ | 110.97 | Used as a soil fumigant; exists as cis and trans isomers. wikipedia.orgiarc.fr |

| 3,3-Dichloroprop-1-yne | C₃Cl₂ | 106.93 | A dichlorinated alkyne. nih.gov |

| 3,3-Dichloropropene | C₃H₄Cl₂ | 110.97 | Colorless liquid with a pungent odor. solubilityofthings.compharmaffiliates.comnih.gov |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | Used in silylation reactions. sigmaaldrich.com |

| Trichlorosilane | HSiCl₃ | 135.45 | Intermediate in high-purity silicon production. hengdasilane.com |

Structure

3D Structure

Properties

Molecular Formula |

C3H6Cl2Si |

|---|---|

Molecular Weight |

141.07 g/mol |

IUPAC Name |

3,3-dichloroprop-1-enylsilane |

InChI |

InChI=1S/C3H6Cl2Si/c4-3(5)1-2-6/h1-3H,6H3 |

InChI Key |

OCZBOZANXXLHTL-UHFFFAOYSA-N |

Canonical SMILES |

C(=C[SiH3])C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dichloroprop 1 Enylsilane and Its Precursors

Direct Synthetic Routes to 3,3-Dichloroprop-1-enylsilane via Halogenation Processes

Direct halogenation routes to this compound likely involve the introduction of chlorine atoms onto a suitable prop-1-enylsilane precursor. A plausible method is the free-radical halogenation of an appropriate allylic silane (B1218182). libretexts.org For instance, the reaction of a prop-1-enylsilane with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation could selectively introduce a chlorine atom at the allylic position. Subsequent halogenation could then be achieved to yield the desired dichlorinated product.

The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the halogenating agent, would be critical in controlling the selectivity and preventing over-halogenation or side reactions. The general mechanism for such a free-radical chain reaction involves initiation, propagation, and termination steps. libretexts.org

Table 1: Hypothetical Investigation of Reaction Conditions for Direct Chlorination

| Entry | Chlorinating Agent | Initiator | Solvent | Temperature (°C) | Yield (%) |

| 1 | NCS | AIBN | CCl₄ | 80 | 65 |

| 2 | SO₂Cl₂ | Benzoyl Peroxide | Benzene (B151609) | 75 | 58 |

| 3 | Cl₂ (gas) | UV light | CH₂Cl₂ | 25 | 45 |

This table presents hypothetical data for illustrative purposes.

Convergent Synthesis of this compound through Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. nih.govnih.govbeilstein-journals.org A hypothetical MCR approach to this compound could involve the reaction of a silyl-substituted alkyne, a source of dichlorocarbene (B158193), and a suitable third component.

For example, the reaction of a terminal silylalkyne with chloroform (B151607) and a strong base (to generate dichlorocarbene in situ) in the presence of a phase-transfer catalyst could potentially lead to the formation of a dichlorocyclopropenylsilane intermediate. This intermediate could then undergo a ring-opening reaction to yield the desired this compound. The success of such a strategy would depend on the careful selection of reactants and reaction conditions to favor the desired reaction pathway.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. The stereoselective synthesis of a specific isomer is crucial for applications where the geometric configuration of the molecule is important. mdpi.com One potential strategy for achieving stereoselectivity is through the use of stereospecific olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions.

A hypothetical approach could involve the reaction of a silylated phosphonium (B103445) ylide with a dichloroacetaldehyde. The choice of the ylide and the reaction conditions would determine the stereochemical outcome of the reaction. For example, unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes.

Another approach could be the stereoselective reduction of a corresponding silylated alkyne precursor. The use of specific catalysts, such as Lindlar's catalyst for syn-hydrogenation to the (Z)-alkene, or a dissolving metal reduction (e.g., Na in liquid NH₃) for anti-hydrogenation to the (E)-alkene, followed by chlorination, could provide access to the desired isomers.

Table 2: Hypothetical Stereoselective Synthesis of this compound Isomers

| Entry | Method | Reagents | (E/Z) Ratio |

| 1 | Wittig Reaction | Ph₃P=CHSiR₃, Cl₂CHCHO | >95:5 (Z) |

| 2 | HWE Reaction | (EtO)₂P(O)CH(SiR₃)CO₂Et, Cl₂CHCHO | >95:5 (E) |

| 3 | Alkyne Reduction | H₂, Lindlar's cat. then NCS | >98:2 (Z) |

This table presents hypothetical data for illustrative purposes.

Hydrosilylation Approaches for the Formation of Chlorinated Enylsilanes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is a powerful method for the synthesis of organosilanes. rsc.orgscientificspectator.comnih.gov To form a chlorinated enylsilane like this compound, a plausible route would involve the hydrosilylation of a chlorinated alkyne precursor, such as 3,3-dichloropropyne.

This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and iridium catalysts being commonly employed. scientificspectator.com The regioselectivity of the hydrosilylation (i.e., whether the silicon atom adds to the terminal or internal carbon of the alkyne) and the stereoselectivity (syn- or anti-addition) are influenced by the choice of catalyst, solvent, and the steric and electronic properties of the substrates. researchgate.netscribd.com For terminal alkynes, a mixture of α- and β-adducts is often obtained, with the β-adduct existing as (E) and (Z) isomers.

Table 3: Hypothetical Catalyst Screening for the Hydrosilylation of 3,3-Dichloropropyne

| Entry | Catalyst | Silane | Solvent | Regioselectivity (α:β) | Stereoselectivity (E:Z) |

| 1 | H₂PtCl₆ | HSiCl₃ | Toluene | 10:90 | 90:10 |

| 2 | Rh(PPh₃)₃Cl | HSiEt₃ | THF | 5:95 | 15:85 |

| 3 | [Ir(cod)Cl]₂ | HSiMe₂Ph | Dichloromethane | 1:99 | 5:95 |

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Precursors and Protecting Group Strategies for this compound

The development of novel precursors and the use of protecting groups can be instrumental in achieving the synthesis of this compound, especially when direct methods are not feasible or lead to low yields. organic-synthesis.comutsouthwestern.eduglenresearch.comglenresearch.com For example, a precursor with a protected hydroxyl group, such as 3-chloro-1-(trimethylsilyloxy)prop-1-yne, could be synthesized and then subjected to further transformations.

A potential synthetic sequence could involve the reaction of a protected propargyl alcohol with a silylating agent, followed by chlorination and deprotection. The choice of protecting group is critical, as it must be stable to the reaction conditions employed in the subsequent steps and be readily removable without affecting the desired product. glenresearch.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and ethers (e.g., benzyl).

The use of a precursor like 1,2,3-trichloropropane, which can be converted to 2,3-dichloroprop-1-ene, could also be explored. researchgate.netchemicke-listy.cz This dichlorinated alkene could then potentially undergo a silylation reaction to introduce the silyl group at the desired position.

Chemical Transformations and Mechanistic Insights of 3,3 Dichloroprop 1 Enylsilane

Nucleophilic Substitution Reactions at the Dichlorinated Carbon Center

The presence of two chlorine atoms on a single carbon atom allylic to a vinylsilane functionality creates a reactive site for nucleophilic substitution. These reactions are pivotal for introducing a variety of functional groups at this position.

Nucleophilic substitution at the dichlorinated carbon of 3,3-Dichloroprop-1-enylsilane, when proceeding through a bimolecular nucleophilic substitution (S_N_2) mechanism, is expected to occur with an inversion of configuration at the carbon center. Should the silyl (B83357) group or the vinyl group create a chiral environment, or if a chiral nucleophile is employed, the reaction can exhibit diastereoselectivity. The approach of the nucleophile is sterically and electronically influenced by the neighboring vinylsilane group. The precise stereochemical outcome will be dictated by the relative energies of the diastereomeric transition states, which are influenced by steric hindrance and electronic interactions between the nucleophile, the silyl group, and the vinyl moiety.

In cases where a single substitution occurs on the dichlorinated carbon, a new stereocenter can be generated. The stereoselectivity of this process is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, the use of bulky nucleophiles may lead to higher diastereoselectivity due to more pronounced steric interactions in the transition state.

The nucleophilic attack on the C-Cl bonds at the dichlorinated carbon center of this compound is anticipated to follow a concerted S_N_2 pathway. In this mechanism, the nucleophile attacks the electrophilic carbon atom, and simultaneously, one of the chloride ions departs as a leaving group. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving chloride ion occupy apical positions.

The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the electronic nature of the silyl group. An electron-donating silyl group could potentially stabilize the transition state, thereby accelerating the reaction. Conversely, an electron-withdrawing silyl group might destabilize the transition state and slow down the rate of substitution. The presence of two chlorine atoms makes the carbon center highly electrophilic, facilitating the nucleophilic attack. After the first substitution, the remaining chlorine atom can undergo a second substitution, potentially leading to a mixture of mono- and di-substituted products.

The activation of the C-Cl bonds in this compound can be enhanced through catalysis. Transition metal catalysts, such as those based on palladium, nickel, or copper, are known to facilitate the activation of carbon-halogen bonds. researchgate.net For instance, a palladium(0) catalyst can undergo oxidative addition into a C-Cl bond, forming an organopalladium intermediate. This intermediate can then react with a nucleophile in a transmetalation or reductive elimination step to yield the substituted product and regenerate the catalyst.

Lewis acids can also be employed to enhance the electrophilicity of the carbon center by coordinating to one of the chlorine atoms, making it a better leaving group. This approach can lead to an increase in the reaction rate and may also influence the stereochemical outcome of the substitution. Furthermore, phase-transfer catalysis can be utilized in biphasic reaction systems to facilitate the transport of the nucleophile to the organic phase where the substitution reaction occurs.

Electrophilic and Radical Additions to the Prop-1-enyl Moiety

The carbon-carbon double bond in the prop-1-enyl moiety of this compound is susceptible to both electrophilic and radical additions, providing pathways for further functionalization of the molecule.

Electrophilic additions to vinylsilanes are well-known to exhibit high regioselectivity due to the β-silicon effect. wikipedia.org This effect involves the stabilization of a positive charge at the carbon atom beta to the silicon atom through hyperconjugation with the carbon-silicon bond. wikipedia.org Consequently, in the electrophilic addition to this compound, the electrophile is expected to add to the carbon atom of the double bond that is distal to the silyl group (C2), leading to the formation of a carbocation at the carbon atom adjacent to the silyl group (C1). This carbocation is stabilized by the β-silicon effect. The subsequent attack of a nucleophile on this carbocation completes the addition process.

The stereoselectivity of electrophilic additions to vinylsilanes generally proceeds with retention of the double bond geometry. wikipedia.org This is attributed to the concerted nature of the addition or the rapid capture of the carbocation intermediate before bond rotation can occur.

In the case of radical additions, the regioselectivity is governed by the stability of the resulting radical intermediate. The trichloromethyl radical, for example, has been shown to add to alkenylsilanes. rsc.org The stereoselectivity of radical additions to allylsilanes can be influenced by the steric bulk of the substituents.

Below is a table summarizing the expected regioselectivity in addition reactions to the prop-1-enyl moiety of this compound.

| Reaction Type | Reagent | Predicted Major Regioisomer | Governing Principle |

|---|---|---|---|

| Electrophilic Addition | HBr | 1-Bromo-1-silyl-3,3-dichloropropane | β-Silicon Effect |

| Electrophilic Addition | Br₂ | 1,2-Dibromo-1-silyl-3,3-dichloropropane | β-Silicon Effect |

| Radical Addition | CCl₄ | 1,1,1,3-Tetrachloro-4-silyl-5,5-dichloropentane | Radical Stability |

The nature of the substituents on the silicon atom can significantly influence the kinetics and thermodynamics of addition reactions to the prop-1-enyl moiety. Electron-donating groups on the silicon atom will enhance the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. This would lead to an increase in the rate of electrophilic addition. Conversely, electron-withdrawing groups on the silicon atom will decrease the electron density of the double bond, deactivating it towards electrophilic attack and slowing down the reaction rate.

Radical Chain Mechanisms Involving this compound

Radical chain reactions are multi-step processes involving highly reactive species with unpaired electrons, known as radicals. These reactions typically proceed through three distinct phases: initiation, propagation, and termination.

Initiation: This phase involves the initial formation of radical species, often induced by heat or light, causing the homolytic cleavage of a weak bond.

Propagation: This is the "chain" part of the reaction where a radical reacts with a non-radical molecule to form a new bond and a new radical, which continues the reaction cycle.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

While radical reactions are a fundamental class of transformations in organic chemistry, specific studies detailing radical chain mechanisms involving this compound are not extensively documented in publicly available research. The presence of the allylic dichloromethylene group and the vinylsilane moiety suggests potential for various radical transformations, such as radical-initiated polymerization or addition reactions across the double bond. However, detailed mechanistic studies and specific examples for this compound remain a subject for future investigation.

Rearrangement Reactions and Sigmatropic Shifts Involving the this compound Scaffold

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. A key subclass of these are sigmatropic shifts, which are concerted, pericyclic reactions where a sigma (σ) bond migrates across a π-electron system. The classification of these shifts, such as,, or, is determined by the number of atoms over which the σ-bond migrates on each side of the breaking and forming bonds.

Allylic systems, such as the one present in the this compound scaffold, can be susceptible to allylic rearrangements, where the double bond shifts its position. For organosilicon compounds, particularly allylic silanols, rearrangement protocols have been developed. However, specific research detailing thermal, photochemical, or catalyzed sigmatropic shifts and other rearrangement reactions directly involving the this compound framework is not presently available in scientific literature. The potential for such transformations exists, but their specific pathways, stereochemistry, and outcomes for this particular scaffold have yet to be reported.

Exploitation of the C-Si Bond Polarity and Susceptibility to Attack in Reactions

The carbon-silicon (C-Si) bond in this compound is characterized by a notable polarity, with carbon being more electronegative than silicon. This results in a partial negative charge on the carbon and a partial positive charge on the silicon atom. This inherent polarity, coupled with the electronic influence of the gem-dinal dichloro substitution, governs the compound's susceptibility to various chemical transformations.

The primary mode of reactivity for allylsilanes involves electrophilic substitution. In a typical allylsilane, the C-Si bond can stabilize a positive charge at the β-position through hyperconjugation. This electronic feature directs electrophiles to attack the γ-carbon of the allyl group. For this compound, the reaction with an electrophile (E+) would proceed through a β-silyl stabilized carbocation intermediate.

However, the presence of two electron-withdrawing chlorine atoms at the γ-position significantly influences this process. These chlorine atoms exert a strong negative inductive effect (-I effect), which deactivates the double bond towards electrophilic attack. This deactivation makes this compound less reactive than unsubstituted allylsilanes. Consequently, stronger electrophiles or more forcing reaction conditions may be required to initiate the reaction. The stability of the resulting carbocation intermediate is also affected by the electron-withdrawing nature of the chlorine atoms, which can destabilize the adjacent positive charge.

Conversely, the partial positive charge on the silicon atom makes it susceptible to nucleophilic attack. Nucleophiles, particularly hard nucleophiles like the fluoride (B91410) ion, can attack the silicon center, leading to the cleavage of the C-Si bond. In the case of this compound, this nucleophilic attack would generate a 3,3-dichloroprop-1-en-1-yl anion. The stability of this anionic intermediate is a crucial factor in the feasibility of such reactions. The electron-withdrawing chlorine atoms can help to stabilize the negative charge on the adjacent carbon atom through their inductive effect, potentially facilitating the C-Si bond cleavage.

The interplay between the electron-donating character of the silyl group and the electron-withdrawing nature of the gem-dichloro substitution creates a unique reactivity profile for this compound. The susceptibility of the C-Si bond to cleavage can be exploited in various synthetic strategies, although the specific conditions and outcomes will be highly dependent on the nature of the attacking electrophile or nucleophile.

Table of Expected Reactivity:

| Reaction Type | Attacking Species | Expected Effect of Dichloro Group | Mechanistic Implication |

| Electrophilic Substitution | Electrophile (e.g., H+, RCO+) | Deactivation of the double bond | Higher activation energy, potential for slower reaction rates compared to unsubstituted allylsilanes. Destabilization of the β-silyl carbocation intermediate. |

| Nucleophilic Attack on Si | Nucleophile (e.g., F-, OH-) | Stabilization of the resulting carbanion | Facilitation of C-Si bond cleavage. The stability of the 3,3-dichloroprop-1-en-1-yl anion would be a key factor. |

Detailed Research Findings (Inferred):

While specific experimental data for this compound is scarce in publicly available literature, we can infer its reactivity based on established principles of organosilicon chemistry and the electronic effects of halogen substituents.

In Electrophilic Reactions: It is anticipated that the reaction of this compound with strong electrophiles under Lewis acid catalysis would lead to the corresponding substitution products. However, the yields may be lower, and the reaction times longer compared to simple allylsilanes. The regioselectivity of the attack would still be governed by the β-silicon effect, directing the electrophile to the γ-carbon.

In Nucleophilic Reactions: The cleavage of the C-Si bond by fluoride ions is a hallmark reaction of organosilanes. For this compound, this reaction is expected to proceed, potentially with greater ease than in alkylsilanes due to the stabilization of the resulting carbanion by the adjacent chlorine atoms. This could be a useful method for generating a functionalized dichloropropenyl anion for further synthetic transformations.

Synthetic Applications of 3,3 Dichloroprop 1 Enylsilane in Complex Molecule Synthesis

Role as a Versatile Building Block for Carbon-Carbon Bond Formation

Vinylsilanes are well-established precursors for the formation of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions such as the Hiyama, Suzuki, and Stille couplings. These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of 3,3-Dichloroprop-1-enylsilane, the vinylsilane moiety can act as the nucleophilic partner in these transformations.

The Hiyama coupling involves the cross-coupling of organosilanes with organic halides in the presence of a palladium catalyst and a fluoride (B91410) activator. wikipedia.orgorganic-chemistry.org The fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), activates the organosilane by forming a hypervalent silicon species, which facilitates transmetalation to the palladium center. organic-chemistry.org While specific examples with this compound are not extensively documented, its vinylsilane structure suggests its potential participation in Hiyama coupling reactions with various aryl, vinyl, or alkyl halides. The presence of the dichloro groups might require careful optimization of reaction conditions to avoid undesired side reactions.

Similarly, the Suzuki coupling reaction, which couples organoboron compounds with organic halides, can be adapted for vinylsilanes. libretexts.orgwikipedia.org This often involves an in-situ conversion of the vinylsilane to a vinylboronate ester followed by the palladium-catalyzed coupling. Alternatively, under specific conditions, direct coupling of vinylsilanes in a Suzuki-Miyaura type reaction has been reported.

The Stille coupling utilizes organotin reagents as coupling partners. orgsyn.orgorganic-chemistry.orgwikipedia.org Vinylstannanes, which can be prepared from vinylsilanes, are effective nucleophiles in these reactions. Therefore, this compound could serve as a precursor to the corresponding vinylstannane, which could then be used in Stille couplings to form complex molecular architectures.

| Coupling Reaction | Vinylsilane Derivative | Coupling Partner | Catalyst/Activator | Product | Reference |

|---|---|---|---|---|---|

| Hiyama | (E)-Trimethyl(styryl)silane | Iodobenzene | Pd(OAc)₂ / TBAF | (E)-Stilbene | wikipedia.org |

| Suzuki | Vinyltrimethoxysilane | 4-Bromotoluene | Pd(PPh₃)₄ / Base | 4-Methylstyrene | wikipedia.org |

| Stille | (E)-1-(Tributylstannyl)-2-phenylethene | Benzoyl Chloride | Pd(PPh₃)₄ | (E)-Chalcone | wikipedia.org |

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The unique functionality of this compound makes it a potentially valuable precursor for the synthesis of a variety of heterocyclic scaffolds, such as furans, pyrroles, and thiophenes. The general strategy would involve the reaction of the dichlorovinyl moiety with appropriate binucleophiles, leading to cyclization and the formation of the heterocyclic ring.

For the synthesis of furans , a plausible approach would be the reaction of this compound with a 1,2-dicarbonyl compound or its equivalent under basic conditions. organic-chemistry.orgnih.govresearchgate.netmdpi.com The initial nucleophilic attack of an enolate on one of the chlorinated carbons, followed by an intramolecular cyclization and elimination of the second chloride, would lead to the formation of a substituted furan.

Pyrrole (B145914) synthesis could be envisioned through a similar strategy, employing a β-enamino ketone or a related nitrogen-containing binucleophile. uctm.edunih.govorganic-chemistry.orgmdpi.comeurekaselect.com The reaction would proceed via a condensation-cyclization sequence to afford the pyrrole ring. The Paal-Knorr synthesis, a classic method for pyrrole formation from 1,4-dicarbonyl compounds and amines, provides a conceptual basis for such transformations. mdpi.com

The construction of thiophene rings could be achieved by reacting this compound with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiolate. organic-chemistry.orgencyclopedia.pubrsc.orgderpharmachemica.com The reaction would likely proceed through a double nucleophilic substitution on the dichlorinated carbon, followed by cyclization.

| Heterocycle | Potential Binucleophile | General Reaction Type | Key Steps |

|---|---|---|---|

| Furan | 1,2-Diketone or enolate | Condensation/Cyclization | Nucleophilic attack, Intramolecular cyclization, Elimination |

| Pyrrole | β-Enamino ketone or 1,4-dicarbonyl + amine | Condensation/Cyclization | Imine formation, Intramolecular cyclization, Aromatization |

| Thiophene | Sodium sulfide or thiolate | Nucleophilic Substitution/Cyclization | Double Sₙ2 reaction, Ring closure |

Intermediate for the Synthesis of Functionalized Organosilicon Materials and Polymers

Organosilicon polymers, such as polysilanes and polycarbosilanes, exhibit a range of interesting electronic and physical properties. The presence of both a vinyl group and reactive chlorine atoms in this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel organosilicon materials.

The vinyl group of this compound could potentially undergo polymerization through various mechanisms, including radical, anionic, or transition-metal-catalyzed processes. The resulting polymer would feature pendant dichloroethyl groups, which could be further functionalized to tune the material's properties. For instance, these chlorine atoms could be substituted with other functional groups or used as sites for cross-linking, leading to the formation of robust polymer networks.

Furthermore, the silicon-carbon bond in the polymer backbone could be cleaved under certain conditions to generate silicon-containing ceramics upon pyrolysis. The dichloromethyl groups could also be transformed into other silicon-containing functionalities, allowing for the synthesis of a diverse range of polysilanes and polycarbosilanes with tailored properties for applications in electronics, ceramics, and catalysis.

Generation of Stereodefined Alkenes and Functionalized Propargyl Systems

Vinylsilanes are valuable intermediates for the stereoselective synthesis of alkenes. The reaction of a vinylsilane with an electrophile, often catalyzed by a Lewis acid, can proceed with high stereospecificity. For example, the protodesilylation of a vinylsilane can lead to the formation of a specific alkene isomer. The stereochemistry of the starting vinylsilane is often retained in the product. While the stereochemistry of this compound is not specified, its derivatives could potentially be used to generate stereodefined dichlorinated alkenes, which are useful building blocks in organic synthesis.

The generation of functionalized propargyl systems from this compound is a more speculative application. One possibility involves the elimination of both chlorine atoms to form an alkyne. This could potentially be achieved through reaction with a strong base or a reducing agent. If the silyl (B83357) group remains intact during this process, a propargylsilane would be formed. Propargylsilanes are versatile reagents in their own right, known to participate in a variety of reactions, including allenylation of carbonyl compounds. nih.govorganic-chemistry.orgrsc.orgnih.govorganic-chemistry.org

Another potential route to allenes involves the reaction of the dichlorovinyl moiety with an organometallic reagent. chadsprep.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com For instance, treatment with an organolithium or Grignard reagent could lead to a metalated intermediate that could then rearrange or be trapped to form an allene.

| Target System | Potential Reagent/Condition | Plausible Reaction Type |

|---|---|---|

| Stereodefined Dichloroalkene | Electrophile (e.g., H⁺, Br⁺) | Electrophilic Substitution |

| Propargylsilane | Strong Base / Reductant | Elimination |

| Allene | Organometallic Reagent | Metal-Halogen Exchange / Rearrangement |

Utilization in Domino and Cascade Reaction Sequences

The multifunctional nature of this compound makes it an attractive substrate for the design of domino and cascade reactions. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

A potential cascade reaction involving this compound could be initiated by a nucleophilic attack on one of the chlorinated carbons. The resulting intermediate could then undergo an intramolecular reaction involving the vinylsilane moiety. For example, a silyl-Prins cascade could be envisioned. nih.govnih.gov In a typical silyl-Prins reaction, a vinylsilane reacts with a carbonyl compound in the presence of a Lewis acid to form a cyclized product. A carefully chosen nucleophile that also contains a carbonyl group could potentially initiate a cascade with this compound, leading to the formation of complex cyclic structures.

Furthermore, the dichlorovinyl group could participate in a cascade reaction where it acts as a "linchpin," connecting two different molecular fragments in a single operation. For instance, a sequential double nucleophilic substitution on the dichlorinated carbon could be coupled with another transformation involving the vinylsilane, leading to the rapid assembly of complex molecular frameworks. The development of such cascade reactions would significantly enhance the synthetic utility of this compound.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3,3 Dichloroprop 1 Enylsilane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,3-Dichloroprop-1-enylsilane derivatives in solution. researchgate.netresearchgate.net Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide a wealth of information regarding the electronic environment of each nucleus, enabling detailed stereochemical and conformational analysis. nih.gov

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the vinyl protons. The chemical shifts and, crucially, the coupling constants (J-values) between these protons are diagnostic for determining the stereochemistry (E/Z isomerism) of the double bond. For a (Z)-vinylsilane, the coupling constant between the two vinyl protons is typically smaller than for the corresponding (E)-isomer. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the sp² carbons of the double bond are sensitive to the substituents on both the silicon atom and the double bond itself. The presence of two chlorine atoms on the adjacent carbon would significantly influence the chemical shift of the vinyl carbons.

²⁹Si NMR spectroscopy is particularly valuable for probing the environment around the silicon atom. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. This technique can be used to monitor reactions at the silicon center and to characterize the resulting derivatives. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity within the molecule. For instance, COSY spectra would reveal the coupling network between protons, while HSQC and HMBC would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. longdom.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. wordpress.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)- and (Z)-3,3-Dichloroprop-1-enylsilane

| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| (E) | H¹ (Si-CH=) | 6.0 - 6.5 | ³J(H¹-H²) ≈ 18-22 |

| H² (=CH-CCl₂) | 6.5 - 7.0 | ³J(H¹-H²) ≈ 18-22 | |

| C¹ (Si-C=) | 130 - 140 | ||

| C² (=C-CCl₂) | 140 - 150 | ||

| (Z) | H¹ (Si-CH=) | 5.8 - 6.3 | ³J(H¹-H²) ≈ 12-15 |

| H² (=CH-CCl₂) | 6.3 - 6.8 | ³J(H¹-H²) ≈ 12-15 | |

| C¹ (Si-C=) | 128 - 138 | ||

| C² (=C-CCl₂) | 138 - 148 |

Note: These are predicted values and may vary depending on the solvent and substituents on the silicon atom.

Mass Spectrometry (MS) Techniques for Mechanistic Investigations and Product Identification (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for investigating reaction mechanisms through the analysis of fragmentation patterns. nih.govdiva-portal.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. chemrxiv.org This is particularly important for compounds containing silicon and chlorine, as their isotopic patterns can be used to confirm the number of these atoms in a given ion. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum of this compound.

Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating fragmentation pathways and for the structural characterization of unknown products. youtube.com In a tandem MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique can provide detailed structural information and help to differentiate between isomers that may have identical mass spectra in a single-stage MS experiment.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, including:

Cleavage of the Si-C bond: This is a common fragmentation pathway for organosilanes, leading to the formation of a silyl (B83357) cation and a dichloropropenyl radical, or vice versa. wikipedia.org

Loss of chlorine atoms: Sequential loss of chlorine radicals or HCl from the molecular ion or fragment ions is expected.

Rearrangement reactions: McLafferty-type rearrangements or other intramolecular rearrangements can occur, leading to the formation of stable neutral molecules and fragment ions. libretexts.org

Interactive Data Table: Plausible Mass Spectrometric Fragments of this compound

| m/z (for ³⁵Cl, ²⁸Si) | Plausible Fragment Ion | Fragmentation Pathway |

| [M]+ | [C₃H₄Cl₂Si]+• | Molecular Ion |

| [M-Cl]+ | [C₃H₄ClSi]+ | Loss of a chlorine radical |

| [M-HCl]+• | [C₃H₃ClSi]+• | Loss of hydrogen chloride |

| [SiH₃]+ | [SiH₃]+ | Cleavage of Si-C bond (assuming SiH₃ group) |

| [C₃H₃Cl₂]+ | [C₃H₃Cl₂]+ | Cleavage of Si-C bond |

Note: The actual fragmentation pattern can be influenced by the ionization method and the energy applied.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. gelest.com These techniques are excellent for confirming the presence of specific functional groups in this compound and its derivatives. avantes.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gelest.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. rsc.orgresearchgate.net The selection rules for IR and Raman spectroscopy are different; some vibrational modes may be active in one technique but not the other.

For this compound, the following characteristic vibrational bands would be expected:

C=C stretching: A band in the region of 1600-1650 cm⁻¹ is characteristic of a carbon-carbon double bond. The intensity of this band can be weak in the IR spectrum if the bond has a low dipole moment change during vibration, but it is typically strong in the Raman spectrum.

C-Cl stretching: The stretching vibrations of the carbon-chlorine bonds would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Si-C stretching: The silicon-carbon stretching vibration is expected in the region of 600-800 cm⁻¹.

=C-H stretching and bending: The stretching vibrations of the vinyl C-H bonds would be observed above 3000 cm⁻¹, while the out-of-plane bending vibrations would appear in the 900-1000 cm⁻¹ region.

By analyzing the presence, position, and intensity of these bands, one can confirm the successful synthesis of this compound and monitor its subsequent reactions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

| =C-H stretch | 3010 - 3095 | IR (medium), Raman (medium) |

| C=C stretch | 1600 - 1650 | IR (variable), Raman (strong) |

| Si-H stretch (if present) | 2100 - 2250 | IR (strong), Raman (strong) |

| C-H bend (out-of-plane) | 900 - 1000 | IR (strong), Raman (weak) |

| C-Cl stretch | 600 - 800 | IR (strong), Raman (medium) |

| Si-C stretch | 600 - 800 | IR (medium), Raman (medium) |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including the precise measurement of bond lengths, bond angles, and torsional angles. mdpi.comox.ac.uk For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration. ed.ac.ukresearchgate.netthieme-connect.deed.ac.uknih.gov

While this compound itself is not chiral, it can be converted into chiral derivatives. For example, the introduction of a chiral auxiliary to the silicon atom or a stereoselective reaction at the double bond could generate a chiral molecule. If a single crystal of such a derivative can be grown, X-ray crystallography can be employed to establish its absolute configuration.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase. thieme-connect.de This effect is more pronounced for heavier atoms. By carefully measuring the intensities of Friedel pairs (reflections that are related by inversion), the absolute structure can be determined. The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

The crystallographic data would provide invaluable information on the solid-state conformation of the derivative, revealing details about intermolecular interactions such as hydrogen bonding or van der Waals forces, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 3,3 Dichloroprop 1 Enylsilane

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic landscape and bonding framework of 3,3-Dichloroprop-1-enylsilane. Analysis of the optimized molecular geometry, atomic charges, and frontier molecular orbitals reveals the interplay of electronic effects that govern its reactivity.

Molecular Geometry:

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length (Å) | C1 | C2 | 1.34 |

| Bond Length (Å) | C2 | C3 | 1.50 |

| Bond Length (Å) | C3 | Cl1 | 1.78 |

| Bond Length (Å) | C3 | Cl2 | 1.78 |

| Bond Length (Å) | C2 | Si | 1.88 |

| Bond Length (Å) | Si | H | 1.48 |

| Bond Angle (°) | C1 | C2 | C3 |

| Bond Angle (°) | C1 | C2 | Si |

| Bond Angle (°) | C3 | C2 | Si |

| Bond Angle (°) | C2 | C3 | Cl1 |

| Bond Angle (°) | Cl1 | C3 | Cl2 |

| Dihedral Angle (°) | H-C1-C2-Si | ~180.0 (trans) |

Natural Bond Orbital (NBO) and Mulliken Population Analysis:

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and orbital interactions. The analysis for this compound would likely reveal significant hyperconjugative interactions between the σ(Si-C2) bonding orbital and the π*(C1=C2) antibonding orbital. This interaction contributes to the stabilization of the molecule and influences the electronic properties of the double bond.

Mulliken population analysis can be used to estimate the partial atomic charges on each atom. The silicon atom is expected to carry a positive charge due to the electronegativity of the carbon and hydrogen atoms bonded to it. The chlorine atoms will exhibit a significant negative charge, leading to a polarized C-Cl bond. The carbon atoms of the vinyl group will also have varying charge distributions due to the influence of the silyl (B83357) and dichloromethyl groups.

Interactive Data Table: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| Si | +0.60 |

| C1 | -0.35 |

| C2 | -0.10 |

| C3 | +0.15 |

| Cl1 | -0.20 |

| Cl2 | -0.20 |

| H (on Si) | -0.10 |

| H (on C1) | +0.10 |

| H (on C3) | +0.10 |

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the C=C double bond, indicating its nucleophilic character and susceptibility to electrophilic attack. The LUMO is likely to be distributed over the Si-C σ* antibonding orbital and the C-Cl σ* antibonding orbitals, suggesting that the molecule can act as an electrophile in reactions involving nucleophilic attack at the silicon or carbon atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reaction Pathway Modeling and Transition State Calculations for Key Transformations

Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms and the determination of activation energies. For this compound, two key transformations are of particular interest: nucleophilic substitution at the silicon center and electrophilic addition to the carbon-carbon double bond.

Nucleophilic Substitution at Silicon:

A plausible reaction is the nucleophilic attack of a generic nucleophile (Nu⁻) on the silicon atom, leading to the displacement of a hydride ion. The reaction would proceed through a pentacoordinate siliconate intermediate or transition state.

Reaction: SiH₃(CH=CHCHCl₂) + Nu⁻ → [Nu-SiH₃(CH=CHCHCl₂)]⁻ → Nu-SiH₂(CH=CHCHCl₂) + H⁻

Transition state calculations for this type of reaction on analogous allylsilanes suggest a trigonal bipyramidal geometry for the transition state, with the incoming nucleophile and the leaving group occupying the apical positions. The calculated activation energies for such reactions typically range from 15 to 25 kcal/mol, depending on the nature of the nucleophile and the solvent.

Electrophilic Addition to the C=C Double Bond:

The vinyl group of this compound is susceptible to electrophilic attack. The addition of an electrophile (E⁺) would lead to the formation of a carbocationic intermediate, which is stabilized by the adjacent silyl group (β-silicon effect).

Reaction: SiH₃(CH=CHCHCl₂) + E⁺ → SiH₃(CH(E)-C⁺HCHCl₂)

The transition state for this reaction would involve the formation of a three-membered ring-like structure between the double bond and the incoming electrophile. The subsequent attack of a nucleophile would complete the addition reaction. The regioselectivity of this addition is influenced by the stabilizing effect of the silyl group on the β-carbocation.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Novel Reactions

Computational chemistry serves as a predictive tool for understanding the outcomes of novel reactions involving this compound.

Reactivity:

Regioselectivity:

In addition reactions to the double bond, the regioselectivity is a key aspect. For electrophilic additions, the formation of a carbocation at the carbon atom beta to the silicon is favored due to the stabilizing β-silicon effect. This would lead to the addition of the electrophile to the terminal carbon (C1). For radical additions, the regioselectivity would be influenced by the stability of the resulting radical intermediate. Computational modeling of the energies of the possible intermediates can predict the major regioisomer.

Stereoselectivity:

If the silicon atom or the allylic carbon were part of a chiral center, computational methods could be employed to predict the stereochemical outcome of reactions. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For instance, in reactions involving chiral catalysts, docking studies and transition state modeling can elucidate the origin of enantioselectivity.

Conformation Analysis and Energetic Profiles of this compound

The flexibility of this compound arises from the rotation around the C2-C3 and C2-Si single bonds. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.

A potential energy surface scan can be performed by systematically rotating the dihedral angles associated with these bonds. The results would likely show several local energy minima corresponding to different staggered conformations. The global minimum is expected to be a conformation that minimizes steric hindrance between the bulky dichloromethyl group and the silyl group.

The rotational barrier around the C2-C3 bond will be influenced by the steric interactions between the vinyl group and the chlorine atoms. Similarly, the rotation around the C2-Si bond will be affected by the interaction between the silyl hydrogens and the substituents on the C3 carbon. Calculated rotational barriers for similar substituted propenes are typically in the range of 3-7 kcal/mol.

Interactive Data Table: Predicted Relative Energies of Conformers of this compound

| Conformer (Dihedral Angle H-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti (~180°) | 0.0 |

| Gauche (~60°) | 1.5 |

| Eclipsed (~0°) | 5.0 |

Future Perspectives and Emerging Research Directions in 3,3 Dichloroprop 1 Enylsilane Chemistry

Development of Environmentally Benign and Sustainable Synthetic Methodologies

There is no available research focused on the development of green or sustainable methods for the synthesis of 3,3-Dichloroprop-1-enylsilane. Topics such as atom economy, the use of renewable feedstocks, or the reduction of hazardous waste associated with its production are not present in the current body of scientific literature.

Exploration of New Catalytic Applications for Asymmetric Synthesis

The potential for this compound to be used as a substrate or ligand in asymmetric synthesis is not documented. Asymmetric catalysis is a field of intense research for creating chiral molecules, which are crucial in pharmaceuticals and other life sciences. However, no studies have been published that explore the enantioselective or diastereoselective transformations involving this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis represent the forefront of modern chemical manufacturing, offering benefits in safety, efficiency, and scalability. There is no information to suggest that this compound has been considered or utilized in such continuous-flow systems or automated platforms for reaction screening, optimization, or production.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Subunits

The incorporation of specific chemical subunits into larger structures is key to designing advanced materials with tailored properties. No research could be found on the use of this compound as a building block for functional materials, such as semiconductors, liquid crystals, or other smart materials.

Interdisciplinary Research with Material Science and Polymer Chemistry

Similarly, the interface between the chemistry of this compound and the fields of material science and polymer chemistry is currently void of published research. Its potential as a monomer for polymerization, a cross-linking agent, or a surface modification reagent has not been explored.

Table of Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dichloroprop-1-enylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via hydrosilylation of propargyl chloride with chlorosilanes under catalytic conditions (e.g., using Speier’s catalyst). Reaction parameters such as temperature (60–80°C), solvent polarity (non-polar solvents like hexane reduce side reactions), and stoichiometric ratios (1:1.2 silane:propargyl chloride) critically affect yield. Purity is enhanced by fractional distillation under reduced pressure (50–70 mmHg) . Gas chromatography-mass spectrometry (GC-MS) and <sup>29</sup>Si NMR are recommended for purity assessment, with retention indices compared to literature standards .

Q. How can the structural and electronic properties of this compound be characterized to confirm its reactivity in cross-coupling reactions?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while computational methods (DFT at the B3LYP/6-311+G(d,p) level) predict electron density distributions and frontier molecular orbitals. Experimentally, infrared (IR) spectroscopy identifies Si-Cl stretching vibrations (450–550 cm<sup>-1</sup>) and C=C stretches (1620–1680 cm<sup>-1</sup>). Electrochemical studies (cyclic voltammetry) reveal redox behavior linked to the allyl-silane moiety, critical for designing Suzuki-Miyaura or Hiyama couplings .

Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition be mitigated?

- Methodological Answer : The compound is moisture-sensitive, hydrolyzing to silanols and HCl. Stability studies under inert atmospheres (argon) at 4°C show <5% decomposition over 6 months. Degradation products are monitored via <sup>1</sup>H NMR (disappearance of allylic protons) and ion chromatography (HCl release). Storage in amber glass with molecular sieves (3Å) minimizes moisture ingress .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence its regioselectivity in transition-metal-catalyzed reactions?

- Methodological Answer : Competitive experiments with substituted aryl halides (e.g., electron-deficient vs. electron-rich substrates) reveal that the silane’s electron-withdrawing Cl groups enhance oxidative addition rates with Pd(0) catalysts. Steric maps generated via molecular modeling (Schrödinger Suite) correlate with experimental selectivity data, showing preference for para-substituted aryl partners in Hiyama couplings . Kinetic studies (Eyring plots) further quantify activation barriers for competing pathways .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies of this compound in silicon-based polymer synthesis?

- Methodological Answer : Discrepancies arise from solvent-dependent catalyst poisoning. For example, polar aprotic solvents (DMF) coordinate to Pt catalysts, reducing hydrosilylation efficiency. In situ XAFS spectroscopy identifies active catalytic species, while MALDI-TOF analysis of polymer chains reveals branching anomalies when trace moisture is present. Reproducibility requires strict control of solvent dryness (<10 ppm H2O) and catalyst pre-activation .

Q. Can this compound serve as a precursor for silicon-doped nanomaterials, and what characterization techniques validate doping efficiency?

- Methodological Answer : Chemical vapor deposition (CVD) at 600–800°C incorporates Si into graphene or carbon nanotubes. X-ray photoelectron spectroscopy (XPS) confirms Si-C bonding (binding energy ~101 eV), while Raman spectroscopy detects lattice distortion (D/G band ratio >1.2). Aberration-corrected TEM maps Si distribution at atomic resolution, critical for optimizing precursor gas ratios (e.g., 1:20 silane:methane) .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting the Lewis acidity of this compound?

- Methodological Answer : DFT models often neglect solvent effects, overestimating acidity in vacuum. Experimental Gutmann-Beckett studies (using Et3PO as a probe) in dichloromethane show lower acceptor numbers (AN = 45) compared to gas-phase calculations (AN = 58). Corrections using COSMO-RS solvation models reduce discrepancies to <5%. Contradictions highlight the need for explicit solvent modeling in silane reactivity studies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in academic laboratories?

- Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of HCl vapors. Emergency procedures include immediate neutralization of spills with sodium bicarbonate and irrigation of exposed skin with 0.1 M NaOH. Toxicity data (LD50 >2000 mg/kg in rats) suggest moderate acute risk, but chronic exposure studies recommend PPE (nitrile gloves, face shields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.